1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core linked to a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurological pathways. This can result in various therapeutic effects, such as antidepressant or anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzothiophene core and have similar chemical properties.
Arylpiperazine derivatives: These compounds share the piperazine ring and are often studied for their neurological effects.
Uniqueness
1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of a benzothiophene core and a fluorophenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17FN2OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-benzothiophen-3-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17FN2OS/c20-16-6-2-3-7-17(16)21-9-11-22(12-10-21)19(23)15-13-24-18-8-4-1-5-14(15)18/h1-8,13H,9-12H2 |
InChI Key |
PRCZQJRWYGRABE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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